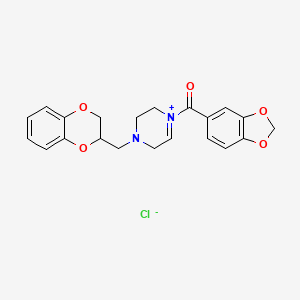
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-苯并二氧杂环戊烯-5-羰基)-4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物是一种复杂的有机化合物,具有哌嗪鎓核心以及苯并二氧杂环戊烯和苯并二氧杂环己烷取代基。
准备方法
合成路线和反应条件
1-(1,3-苯并二氧杂环戊烯-5-羰基)-4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物的合成通常涉及多步有机反应。该过程可能从制备苯并二氧杂环戊烯和苯并二氧杂环己烷中间体开始,然后在特定反应条件下将其与哌嗪鎓核心偶联。这些反应中常用的试剂包括有机溶剂、催化剂和保护基,以确保获得所需产物,并具有高纯度和高收率。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和反应时间,以最大限度地提高效率并降低成本。先进的技术,如连续流动反应器和自动化合成系统,可以用来确保一致的质量和高通量。
化学反应分析
反应类型
1-(1,3-苯并二氧杂环戊烯-5-羰基)-4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中特定原子的氧化态。
取代: 取代反应可以将某些原子或基团替换为不同的原子或基团,以生成该化合物的衍生物。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。反应条件,如温度、溶剂选择和pH值,必须严格控制以达到预期的结果。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化或羧基化衍生物,而取代反应可以生成各种官能化化合物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许探索新的反应路径并开发新型材料。
生物学
在生物学研究中,该化合物可能因其与生物大分子(如蛋白质和核酸)的潜在相互作用而被研究。这可能导致发现新的生化途径和治疗靶点。
医学
在医学中,可以研究该化合物的药理学特性,包括其作为候选药物的潜力。其与特定分子靶点的相互作用可能揭示治疗各种疾病的新方法。
工业
在工业应用中,该化合物可用于开发具有独特性能的新型材料,例如先进的聚合物或涂层。其结构特征也可以使其在设计化学过程催化剂方面有用。
作用机制
1-(1,3-苯并二氧杂环戊烯-5-羰基)-4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物发挥作用的机制取决于其与分子靶点的具体相互作用。这些靶点可能包括参与各种生物途径的酶、受体或其他蛋白质。该化合物的结构使其能够以高特异性与这些靶点结合,调节其活性并导致观察到的效应。
相似化合物的比较
类似化合物
类似的化合物包括其他具有苯并二氧杂环戊烯和苯并二氧杂环己烷取代基的哌嗪鎓衍生物。示例包括:
- 1-(1,3-苯并二氧杂环戊烯-5-羰基)哌嗪鎓氯化物
- 4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物
独特性
1-(1,3-苯并二氧杂环戊烯-5-羰基)-4-((2,3-二氢-1,4-苯并二氧杂环己烷-2-基)甲基)哌嗪鎓氯化物的独特之处在于它在同一个分子中结合了苯并二氧杂环戊烯和苯并二氧杂环己烷基团。这种独特的结构特征可以赋予独特的化学和生物学特性,使其成为研究和工业应用的宝贵化合物。
生物活性
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride (CAS No. 74754-17-9) is a synthetic compound with potential biological activity attributed to its unique structural features. This compound incorporates a benzodioxole moiety, which is known for various pharmacological properties, including antidiabetic and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C21H23ClN2O5
- Molecular Weight : 418.87 g/mol
- Structure : The compound features a piperazinium ring linked to a benzodioxole derivative, which may enhance its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its antidiabetic and anticancer properties. The following sections summarize key findings from various research studies.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through the inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism.
- In Vitro Studies :
- The compound exhibited significant α-amylase inhibitory activity with an IC50 value of approximately 0.68 µM, indicating a strong potential for blood glucose regulation .
- Comparative analysis showed that other synthesized benzodioxole derivatives also displayed varying degrees of α-amylase inhibition, suggesting that modifications to the benzodioxole structure can enhance efficacy .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines.
- Cytotoxicity Tests :
- The compound demonstrated selective cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .
- In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .
Case Studies and Research Findings
A study conducted by researchers synthesized several benzodioxole derivatives and assessed their biological activities. Key findings include:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| IIa | α-Amylase Inhibition | 0.85 | Effective against diabetes |
| IIc | α-Amylase Inhibition | 0.68 | Significant blood glucose reduction in vivo |
| IId | Cytotoxicity | 26–65 | Effective against multiple cancer lines |
These findings indicate that structural modifications within the benzodioxole framework can lead to compounds with enhanced biological activities.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes and pathways related to glucose metabolism and cancer cell proliferation. The presence of the piperazinium group may facilitate binding to target proteins, enhancing its pharmacological efficacy.
属性
CAS 编号 |
74754-17-9 |
|---|---|
分子式 |
C21H21ClN2O5 |
分子量 |
416.9 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,5-dihydro-2H-pyrazin-1-ium-1-yl]methanone;chloride |
InChI |
InChI=1S/C21H21N2O5.ClH/c24-21(15-5-6-18-20(11-15)27-14-26-18)23-9-7-22(8-10-23)12-16-13-25-17-3-1-2-4-19(17)28-16;/h1-6,9,11,16H,7-8,10,12-14H2;1H/q+1;/p-1 |
InChI 键 |
DBAQTAGABZKCAD-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+](=CCN1CC2COC3=CC=CC=C3O2)C(=O)C4=CC5=C(C=C4)OCO5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















